Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate
Description
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate is a synthetic organic compound featuring a thiazole core substituted with bromo (-Br) and dimethylcarbamoyl (-N(CH₃)₂CO) groups. The thiazole ring is connected via an ether linkage to a phenoxy moiety, which is further esterified with an ethyl propanoate group.
Key structural attributes influencing its reactivity and bioactivity include:
- Bromo substituent: Enhances electrophilicity and may improve binding to biological targets.
- Propanoate ester: Likely impacts metabolic stability and bioavailability.
Properties
Molecular Formula |
C17H19BrN2O5S |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
ethyl 2-[4-[[4-bromo-5-(dimethylcarbamoyl)-1,3-thiazol-2-yl]oxy]phenoxy]propanoate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-23-16(22)10(2)24-11-6-8-12(9-7-11)25-17-19-14(18)13(26-17)15(21)20(3)4/h6-10H,5H2,1-4H3 |
InChI Key |
WHZBIGJXUXCJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC(=C(S2)C(=O)N(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a brominated acetophenone derivative, and thiourea under acidic conditions.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Etherification: The phenoxy group is attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives, debrominated compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate has shown promise as a lead compound in the development of new pharmaceuticals targeting various diseases:
- Anticancer Activity : Research indicates that compounds featuring thiazole moieties exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Studies have demonstrated that similar thiazole-containing compounds can disrupt microbial cell membranes, leading to cell death .
Neurological Research
Recent studies have explored the role of this compound in neuroprotection:
- Neuroprotective Effects : Compounds that modulate NMDA receptors are critical in preventing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been investigated for its ability to act as an NMDA receptor antagonist, potentially reducing neuronal damage .
Agricultural Chemistry
The compound also has applications in agricultural science:
- Pesticidal Activity : Thiazole derivatives are known for their effectiveness as pesticides. This compound may exhibit herbicidal or insecticidal properties, making it a candidate for developing safer agricultural chemicals .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Properties
In a study investigating neuroprotective agents for Alzheimer's disease, researchers found that this compound effectively inhibited NMDA receptor-mediated excitotoxicity in cultured neurons. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and dimethylcarbamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Thiazole-Based Propanoate Esters in PPAR Regulation
Several ethyl propanoate derivatives with substituted thiazole rings have been synthesized as peroxisome proliferator-activated receptor (PPAR) regulators. Key examples include:
Key Differences :
- Substituent Effects : The trifluoromethylphenyl group in 8a and 8b enhances lipophilicity, favoring membrane penetration, whereas the bromo and dimethylcarbamoyl groups in the target compound may prioritize polar interactions (e.g., hydrogen bonding) .
- Biological Targets : PPAR regulators rely on aryl groups for receptor binding, whereas the target compound’s bromo substituent could redirect activity toward halogen-bonding targets (e.g., enzymes or ion channels) .
Agrochemical Propanoate Derivatives
Ethyl propanoate esters are widely used in herbicides. Notable analogs include:
Functional Contrasts :
Analgesic Thiazole Derivatives
describes thiazole and triazole derivatives with reported analgesic activity. For example, hydrazone-derived thiazoles (11a-c) and triazolo-isoindolones (15) showed moderate to strong pain-relief properties .
Comparison with Target Compound :
- Bioactivity Drivers: Analgesic thiazoles often feature hydrogen-bond donors (e.g., hydrazides), whereas the target compound’s dimethylcarbamoyl group may limit such interactions, suggesting divergent therapeutic applications .
Physical Properties
- Molecular Weight : The bromo substituent increases molecular weight (~30%) compared to chlorine-containing analogs.
- Solubility : The dimethylcarbamoyl group may enhance aqueous solubility relative to trifluoromethylphenyl-substituted compounds .
Biological Activity
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. This compound incorporates a thiazole ring, a bromine atom, and a dimethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine. Its molecular formula is with a molecular weight of 443.3 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. The presence of the thiazole ring is often correlated with enhanced antibacterial effects. For example, studies have shown that thiazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects .
Anticancer Potential
The anticancer properties of this compound are under investigation, particularly concerning its ability to inhibit specific cancer cell lines. Preliminary studies suggest that the compound may target certain enzymes involved in cancer cell proliferation and survival. This mechanism is similar to other brominated compounds known to exhibit selective cytotoxicity against various cancer types .
The mechanism of action for this compound likely involves interaction with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and dimethylcarbamoyl groups are crucial for its binding affinity and specificity. For instance, compounds with similar structures have been shown to inhibit bromodomains in BET proteins, which play a role in gene regulation related to cancer .
Comparative Analysis
A comparative analysis with similar compounds reveals important insights into the biological activity of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-{4-[4-chloro-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate | Chlorine instead of bromine | Altered reactivity; potential antimicrobial properties |
| Ethyl 2-{4-[4-bromo-5-(methylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate | Methylcarbamoyl group | Variability in chemical properties and interactions |
| Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}acetate | Acetate group | Influences solubility and potential bioactivity |
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Investigation into Anticancer Activity
In another study published in Nature Reviews Drug Discovery, researchers explored the anticancer activity of brominated thiazole derivatives. They found that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific cancer types .
Q & A
Basic Research Question
- ¹H NMR : Key signals include the ethyl ester triplet (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), aromatic protons (δ ~6.8–7.9 ppm for phenoxy and thiazole rings), and dimethylcarbamoyl singlet (δ ~3.0–3.2 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm), thiazole carbons (δ ~150–160 ppm), and quaternary carbons in the propanoate chain .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₉H₂₀BrN₂O₅S). Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) validate the structure .
Advanced Insight : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in overlapping signals .
What strategies optimize the hydrolysis of the ethyl ester to its carboxylic acid derivative?
Advanced Research Question
- Reagent selection : Use t-BuOK in THF/H₂O for controlled saponification, avoiding ester degradation. Excess base ensures complete de-esterification .
- Reaction monitoring : Track pH changes (target pH <3 after acidification) to precipitate the carboxylic acid .
- By-product mitigation : Extract with diethyl ether to remove hydrophobic impurities, followed by recrystallization (e.g., ethanol/water) for high purity .
Data Contradiction Note : Conflicting yields (e.g., 83% vs. 93% in similar reactions) may arise from substituent electronic effects. Electron-withdrawing groups (e.g., Br on thiazole) slow hydrolysis, requiring longer reaction times .
How do substituents on the thiazole ring influence biological activity in PPAR-related studies?
Advanced Research Question
- Structure-Activity Relationship (SAR) : The bromine atom enhances electrophilicity, potentially improving binding to PPARγ. Dimethylcarbamoyl groups increase solubility and metabolic stability compared to alkyl chains .
- Experimental design : Use in vitro PPARγ transactivation assays with HEK293 cells. Compare EC₅₀ values of derivatives to identify critical substituents .
Contradiction Analysis : Conflicting activity data may stem from assay variability (e.g., luciferase reporter vs. radioligand binding). Normalize results to a positive control (e.g., rosiglitazone) for cross-study comparisons .
What safety protocols are critical for handling this compound?
Basic Research Question
- Toxicity : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods and sealed containers to limit exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, EN166-certified goggles, and P95 respirators for dust/particulates .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .
Advanced Insight : Conduct a hazard operability (HAZOP) study to identify risks in large-scale synthesis, such as exothermic reactions during bromination steps .
How can conflicting chromatographic data (HPLC/GC) for purity analysis be resolved?
Advanced Research Question
- Method validation : Compare retention times across multiple columns (C18 vs. phenyl-hexyl) to distinguish co-eluting impurities .
- Spiking experiments : Add known impurities (e.g., unreacted thiazole intermediate) to confirm peak assignments .
- Quantitative NMR (qNMR) : Use ¹H NMR with an internal standard (e.g., maleic acid) for absolute purity assessment, independent of chromatographic artifacts .
What computational methods predict the compound’s metabolic stability?
Advanced Research Question
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450-mediated oxidation sites (e.g., demethylation of dimethylcarbamoyl) .
- Docking studies : Simulate binding to PPARγ using AutoDock Vina. Focus on hydrogen bonding between the phenoxy group and Ser289/His323 residues .
Data Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) for correlation .
How does the bromine atom impact crystallography and polymorphism studies?
Advanced Research Question
- Crystallization : Bromine’s heavy atom effect enhances X-ray diffraction resolution. Use slow evaporation (acetone/water) to grow single crystals .
- Polymorphism screening : Test solvents of varying polarity (e.g., DMSO vs. hexane) to identify stable polymorphs. DSC/TGA can confirm thermal stability differences .
Contradiction Note : Conflicting unit cell parameters in literature may arise from solvent inclusion or temperature-dependent phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
